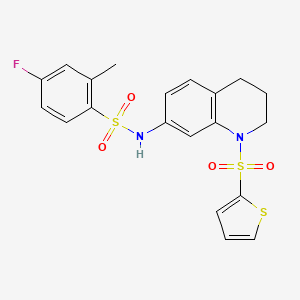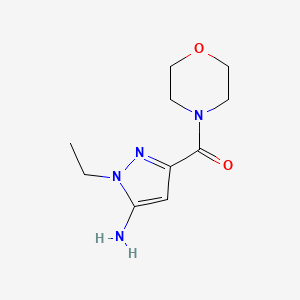
1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine, also known as ECP or ECP-1, is a chemical compound used in scientific research. It is a pyrazolone derivative with potential anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. It is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and cyclin-dependent kinases. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is its potential anti-tumor and anti-inflammatory properties. It may be useful in the development of new cancer treatments and anti-inflammatory drugs. However, this compound has limitations in lab experiments due to its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the development of new anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process involving the reaction of 4-morpholinylbenzaldehyde with ethyl acetoacetate followed by cyclization with hydrazine hydrate. The final product is obtained by reacting the intermediate with isocyanate.
Applications De Recherche Scientifique
1-ethyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been studied for its potential anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
(5-amino-1-ethylpyrazol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(11)7-8(12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIRHDKPRPCEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

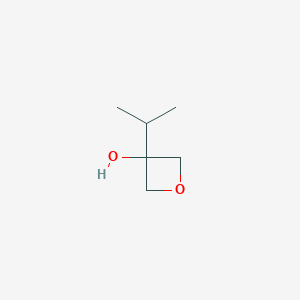
![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
![2-chloro-N-[2-(phenylamino)phenyl]pyridine-4-carboxamide](/img/structure/B2440250.png)
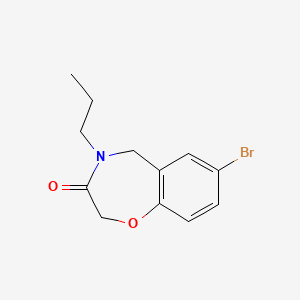
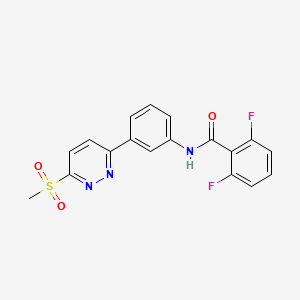

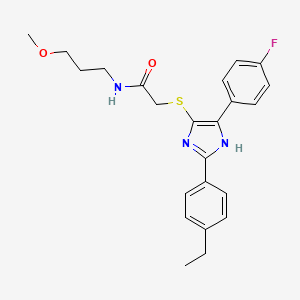
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)
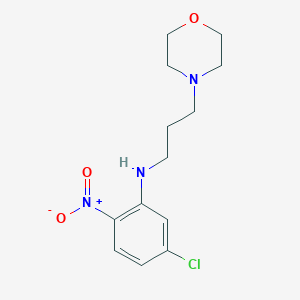
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)

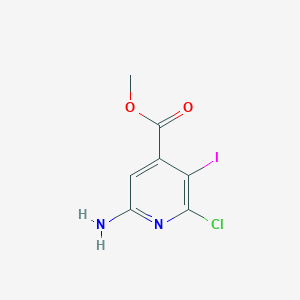
![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)
